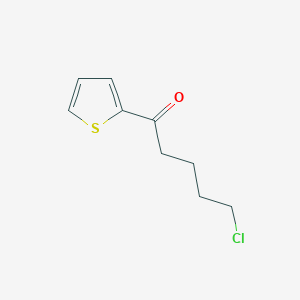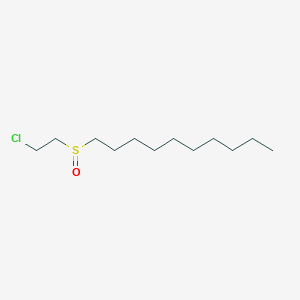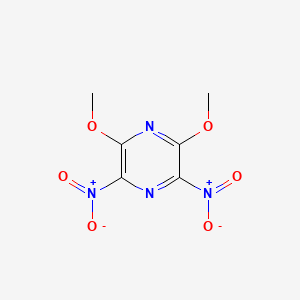![molecular formula C16H14N4O3 B4326665 1,3-dimethyl-7-(4-methylphenyl)[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B4326665.png)
1,3-dimethyl-7-(4-methylphenyl)[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione
描述
1,3-dimethyl-7-(4-methylphenyl)[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of oxazolo-purines This compound is characterized by its unique structure, which includes an oxazole ring fused to a purine core The presence of a 4-methylphenyl group at the 7-position further distinguishes it from other related compounds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-7-(4-methylphenyl)[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves multi-step procedures starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 1,3-dimethyl-7-(4-methylphenyl)purine-2,4-dione with an oxazole precursor in the presence of a suitable catalyst can yield the desired compound. The reaction conditions often involve moderate temperatures and the use of solvents such as dimethylformamide or acetonitrile to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production. Additionally, the purification process may involve techniques such as recrystallization and chromatography to obtain the compound in its pure form .
化学反应分析
Types of Reactions
1,3-dimethyl-7-(4-methylphenyl)[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxazole derivatives.
Reduction: Formation of reduced oxazole-purine derivatives.
Substitution: Formation of substituted oxazole-purine derivatives with various functional groups.
科学研究应用
1,3-dimethyl-7-(4-methylphenyl)[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: It is explored for use in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
作用机制
The mechanism of action of 1,3-dimethyl-7-(4-methylphenyl)[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and biological context .
相似化合物的比较
Similar Compounds
1,3-dimethyl-7-phenyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione: Lacks the 4-methyl group on the phenyl ring.
1,3-dimethyl-7-(4-chlorophenyl)[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione: Contains a chlorine atom instead of a methyl group on the phenyl ring.
1,3-dimethyl-7-(4-methoxyphenyl)[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione: Contains a methoxy group instead of a methyl group on the phenyl ring.
Uniqueness
The presence of the 4-methylphenyl group in 1,3-dimethyl-7-(4-methylphenyl)[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione imparts unique chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity to molecular targets, and overall biological activity, distinguishing it from other similar compounds .
属性
IUPAC Name |
2,4-dimethyl-7-(4-methylphenyl)purino[8,7-b][1,3]oxazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c1-9-4-6-10(7-5-9)11-8-20-12-13(17-15(20)23-11)18(2)16(22)19(3)14(12)21/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZERUBONRUIDLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C4=C(N=C3O2)N(C(=O)N(C4=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![OCTYL (2-{[2-(OCTYLSULFONYL)ETHYL]SULFANYL}ETHYL) SULFONE](/img/structure/B4326586.png)


![Methyl 6-[5-(5-methoxy-5-oxopentyl)thiophen-2-yl]hexanoate](/img/structure/B4326603.png)


![[3-(4-phenyl-1H-imidazol-5-yl)phenyl]methanol](/img/structure/B4326635.png)
![8-(4-ETHYLPHENYL)-1,3-DIMETHYL-7-(4-METHYLPHENYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE](/img/structure/B4326649.png)
![8-(2-HYDROXY-2-PHENYLETHYL)-1,3-DIMETHYL-7-(4-METHYLPHENYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE](/img/structure/B4326663.png)
![1-BENZYL-7,9-DIMETHYL-3-(4-METHYLPHENYL)-1H,4H,6H,7H,8H,9H-[1,2,4]TRIAZINO[4,3-G]PURINE-6,8-DIONE](/img/structure/B4326675.png)
![1-(2-HYDROXYETHYL)-7,9-DIMETHYL-3-(4-METHYLPHENYL)-1H,4H,6H,7H,8H,9H-[1,2,4]TRIAZINO[4,3-G]PURINE-6,8-DIONE](/img/structure/B4326678.png)
![1-ACETYL-7,9-DIMETHYL-3-(4-METHYLPHENYL)-1H,4H,6H,7H,8H,9H-[1,2,4]TRIAZINO[4,3-G]PURINE-6,8-DIONE](/img/structure/B4326681.png)
![8-(3,4-DIMETHYLPHENYL)-1,3,6-TRIMETHYL-7-(4-METHYLPHENYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE](/img/structure/B4326693.png)
![8-(2-HYDROXY-2-PHENYLETHYL)-1,3,6-TRIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE](/img/structure/B4326696.png)
